molecular formula C22H21N3O2S B2526871 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955653-21-1

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2526871
CAS RN: 955653-21-1
M. Wt: 391.49
InChI Key: GGTGAAIBSQSACO-UHFFFAOYSA-N
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Description

The compound "2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide" is a derivative of benzo[d]thiazole-2-carboxamide, which is a class of compounds that have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors and for their cytotoxic effects against various cancer cell lines. These compounds have been designed based on virtual screening methods and have shown moderate to excellent potency against certain cancer cell lines while exhibiting weak cytotoxic effects against others, suggesting a degree of selectivity . Additionally, similar structures have been synthesized and evaluated for antimicrobial activity against a range of pathogens, with some compounds showing potent activity .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives involves the cyclization of thioamide with chloroacetoacetate, as seen in the synthesis of related compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . The yields of these processes can be above 60%, indicating a relatively efficient synthetic route. The synthesis of related structures has also been reported, where intermediates and final products are characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods such as FTIR and NMR, and in some cases, by X-ray diffraction studies . The crystal structure of a similar compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been determined, providing insights into the molecular geometry and the stabilization of the structure through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazole-2-carboxamide derivatives can be inferred from the synthesis and subsequent reactions that lead to the formation of the final compounds. The cyclization reactions and the formation of carboxamide bonds are key steps in the synthesis of these compounds . The reactivity can also be influenced by the presence of substituents on the thiazole ring, as seen in the diverse range of 2-substituents in related naphthyridinone carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-2-carboxamide derivatives can be deduced from experimental data and theoretical calculations. For instance, the compound ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been studied using DFT quantum chemical methods to calculate geometric parameters, vibrational assignments, and chemical shifts, which were found to be in good agreement with experimental data . These properties are crucial for understanding the interaction of these compounds with biological targets and their potential as therapeutic agents.

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Research has highlighted the development of benzofused thiazole derivatives for their potential antioxidant and anti-inflammatory activities. Benzofused thiazoles have shown distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. The study emphasizes the importance of these derivatives as new anti-inflammatory agents and suggests that the antioxidant work may provide a basis for further development (Raut et al., 2020).

Anticancer Activity

Benzothiazoles are identified as significant in the search for new antitumor drugs. The structures under consideration, including benzothiazole derivatives, show promise in both the development of new antitumor agents and the synthesis of compounds with varied biological properties (Iradyan et al., 2009).

Optoelectronic Material Development

Quinazolines and pyrimidines, including benzothiazole derivatives, have been explored for their applications in optoelectronic materials. Incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and other optoelectronic applications (Lipunova et al., 2018).

Molecular Docking Studies

Benzothiazole derivatives have been utilized in molecular docking studies to determine potential binding models for anti-inflammatory activities. This approach provides insights into the molecular interactions that underpin the biological activity of these compounds (Raut et al., 2020).

Pharmacological Advancements

The benzothiazole nucleus is considered a key moiety in several biologically active compounds, exhibiting antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The structure of potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole is based on the benzothiazole skeleton, underscoring its pharmacological importance (Sumit et al., 2020).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit specific enzymes, such as casein kinase 1 delta (CK1δ), which plays a role in many cellular processes . Inhibition of this enzyme can lead to changes in cell signaling pathways and potentially have effects on cell proliferation .

The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body. Temperature can also affect the stability of the compound .

Future Directions

The future directions for similar compounds involve the search for new anti-mycobacterial agents . Molecular docking and dynamics studies are carried out for the most active compounds to understand the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target .

properties

IUPAC Name

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-14-8-10-16(11-9-14)23-21(27)17-12-13-18-19(17)24-22(28-18)25-20(26)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGAAIBSQSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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